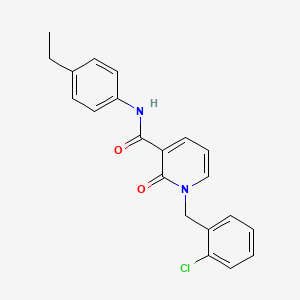

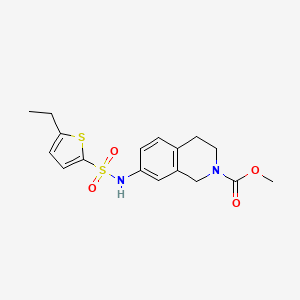

1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be a derivative of pyridine with substitutions that could potentially affect its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various substituted pyridines with other reagents to introduce additional functional groups. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide as described in the second paper involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to achieve high yield and purity . This suggests that the synthesis of the compound may also involve a similar strategy of reacting substituted pyridine derivatives under controlled conditions to introduce the benzyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and the presence of substituents can significantly alter the molecular geometry and electronic distribution. X-ray diffraction analysis data is often used to unambiguously assign the structure of such compounds, as seen in the first paper for a different pyridine derivative . Therefore, a similar approach could be used to determine the precise molecular structure of 1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary depending on the substituents present on the ring. The papers provided do not detail the chemical reactions specific to the compound , but they do highlight the reactivity of similar compounds. For instance, the antioxidant activity of certain pyridine derivatives is tested, indicating that these compounds can participate in electron transfer reactions . This implies that the compound may also exhibit reactivity that could be exploited in various chemical or biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of chloro, hydroxyl, and carboxamide groups can affect properties such as solubility, melting point, and reactivity. The first paper discusses the antioxidant activity of synthesized compounds, which is a chemical property related to their ability to scavenge free radicals . The second paper does not provide specific physical properties but does mention the high purity achieved for the synthesized compound, which is crucial for its potential applications . The compound is likely to have distinct physical and chemical properties that could be characterized through experimental studies.

Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological efficacy of heterocyclic compounds similar to "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide". For instance, enantiomerically pure derivatives of phenylpiracetam, a compound based on the pyrrolidin-2-one pharmacophore, demonstrate a direct relationship between the configuration of stereocenters and their biological properties. This suggests that stereochemical considerations could be critical for optimizing the pharmacological profile of related compounds (Veinberg et al., 2015).

Synthesis and Applications of 1,4-Dihydropyridines

The synthesis and applications of 1,4-dihydropyridines (DHPs), which share a core structural motif with the compound , have been extensively studied. These nitrogen-containing heterocyclic compounds are significant due to their biological applications and role as a main skeleton in many drugs. The Hantzsch Condensation reaction is a pivotal method for synthesizing 1,4-DHPs, suggesting potential pathways for the synthesis and application of "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" in medicinal chemistry (Sohal, 2021).

Role in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups, including those present in the compound of interest, have been identified as lead molecules for synthesizing compounds with potential CNS activity. This highlights the significance of nitrogen and oxygen-containing heterocycles, like "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", in the development of new CNS drugs. Such compounds can span a wide range of CNS effects, from depression and euphoria to convulsion, indicating their potential versatility in therapeutic applications (Saganuwan, 2017).

Potential for Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally related to the compound of interest, have shown promise in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valued for creating novel materials for electronic devices and luminescent elements. This suggests that "1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could also find applications in the development of new optoelectronic materials, given its heterocyclic nature and potential for chemical modification (Lipunova et al., 2018).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKWIAYJJSLKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)